molecular formula C28H23Cl3N2O4S B2461572 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide CAS No. 338961-82-3

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide

Cat. No.: B2461572
CAS No.: 338961-82-3
M. Wt: 589.91
InChI Key: WOGQWMAHESKAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide is a structurally complex small molecule recognized for its potential as a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK-STAT pathway is a critical intracellular mechanism transducing signals from a wide array of cytokines, growth factors, and hormones, thereby governing essential cellular processes such as proliferation, differentiation, and immune response. Dysregulation of this pathway is a well-documented contributor to the pathogenesis of various cancers, autoimmune disorders, and inflammatory diseases. This compound is designed to act as an ATP-competitive antagonist, binding to the catalytic site of JAK kinases and preventing the phosphorylation and subsequent activation of STAT proteins. By selectively interrupting this key signaling cascade, researchers can utilize this tool compound to elucidate the specific roles of JAK-STAT signaling in disease models, investigate mechanisms of drug resistance, and evaluate the therapeutic potential of pathway inhibition in preclinical studies. Its application is particularly valuable in the fields of immunology and oncology research, where it serves to probe complex cellular communication networks and validate novel therapeutic targets. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl3N2O4S/c1-19-7-13-23(14-8-19)38(35,36)33(17-28(34)32-22-11-9-21(29)10-12-22)26-16-27(25(31)15-24(26)30)37-18-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGQWMAHESKAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide (CAS No. 338961-84-5) is a complex organic molecule with significant potential biological activity. This article explores its pharmacological properties, mechanisms of action, and applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C28H22Cl4N2O4S
  • Molar Mass : 624.36 g/mol
  • Functional Groups : The compound features a sulfonamide group, chlorinated phenyl groups, and a benzyloxy substituent, which contribute to its reactivity and biological activity.

Structural Representation

FeatureDescription
Sulfonamide Group Known for antibacterial properties and enzyme inhibition.
Chlorinated Phenyls Enhance biological activity through increased lipophilicity and reactivity.
Benzyloxy Substituent May influence pharmacokinetics and bioavailability.

Antibacterial Properties

Compounds with sulfonamide structures have been widely studied for their antibacterial activity. Research indicates that derivatives similar to this compound exhibit significant efficacy against various Gram-positive bacteria. For instance, compounds within this class have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds in this category have shown strong inhibitory effects, which may be beneficial in treating neurodegenerative diseases.
  • Urease Inhibition : The compound exhibits strong urease inhibitory activity, which is relevant in managing urinary tract infections .

The biological mechanisms underlying the activity of this compound can be attributed to:

  • Competitive Inhibition : The compound likely inhibits specific enzymes by competing with substrates, as suggested by docking studies .
  • Metal Chelation : Some studies suggest that the presence of certain functional groups allows for metal ion chelation, which can enhance neuroprotective effects .

Case Studies

  • Neuroprotective Effects : A study indicated that similar compounds exhibit neuroprotective effects through antioxidant mechanisms and the inhibition of neuroinflammation .
  • Anti-inflammatory Activity : Research has highlighted the anti-inflammatory potential of sulfonamide derivatives, making them candidates for further development in inflammatory disease contexts .

Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialModerate to strong against Salmonella typhi
AChE InhibitionStrong inhibition observed
Urease InhibitionSignificant inhibitory activity noted
NeuroprotectionExhibits antioxidant effects
Anti-inflammatoryPotential for treating inflammatory diseases

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound (338961-84-5) C₂₈H₂₂Cl₄N₂O₄S 624.36 - 5-Benzyloxy
- 2,4-Dichloro
- 4-Methylphenylsulfonyl
- N-(4-Chlorophenyl)
High lipophilicity due to benzyloxy and tosyl groups; potential steric hindrance.
2-[5-Chloro-2-Methoxy(Methylsulfonyl)Anilino]-N-(4-Chlorophenyl)Acetamide (664352-56-1) C₁₆H₁₆Cl₂N₂O₄S 403.28 - 5-Chloro
- 2-Methoxy
- Methylsulfonyl
- N-(4-Chlorophenyl)
Smaller size; methoxy enhances solubility compared to benzyloxy.
2-{2,4-Dichloro-5-(2-Methoxyethoxy)[(4-Methoxyphenyl)Sulfonyl]Anilino}-N-(4-Fluorophenyl)Acetamide C₂₃H₂₁Cl₂FN₂O₆S 555.45 - 2-Methoxyethoxy
- 4-Methoxyphenylsulfonyl
- N-(4-Fluorophenyl)
Fluorine substituent increases electronegativity; methoxyethoxy improves solubility.
2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide (e.g., 7d in ) C₂₁H₁₅ClN₄O₂S 438.89 - Thiadiazole-pyridyl core
- 4-Methoxyphenyl
- Chloroacetamide
Heterocyclic core enhances π-π stacking; reported cytotoxicity (IC₅₀ = 1.8 µM in Caco-2 cells).
N-(5-Chloro-2-Methylphenyl)-2-[Ethyl-(4-Methylphenyl)Sulfonylamino]Acetamide (756838-78-5) C₁₉H₂₂ClN₂O₃S 408.91 - Ethylsulfonamide
- 5-Chloro-2-methylphenyl
- 4-Methylphenyl
Ethyl group increases lipophilicity; simpler structure with moderate steric bulk.

Stability and Reactivity

  • Target Compound : The tosyl (4-methylphenylsulfonyl) group confers steric protection against enzymatic degradation compared to methylsulfonyl (). The benzyloxy group, however, may be susceptible to oxidative metabolism.

Drug-Likeness and Pharmacokinetics

  • Lipophilicity : The target compound’s benzyloxy and dichloro groups likely result in a high logP (>5), reducing aqueous solubility but enhancing membrane permeability. Smaller analogs (e.g., ) with methoxy groups have lower logP values, favoring solubility.
  • Analogs like (438 g/mol) are more drug-like.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core and sulfonyl-aniline intermediates. Key steps include:

  • Nucleophilic substitution of chloro groups with benzyloxy or sulfonyl moieties under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the 4-chlorophenylacetamide group, requiring palladium catalysts and ligand optimization .
    Yield optimization strategies:
    • Use anhydrous solvents and inert atmospheres to minimize hydrolysis of sulfonyl chloride intermediates.
    • Employ high-resolution LC-MS to monitor intermediate purity and adjust stoichiometry dynamically .
    • Scale-up challenges: Transition from batch to flow chemistry for exothermic steps like sulfonation .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing 2,4-dichloro vs. 3,5-dichloro isomers via coupling patterns) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (mass error < 2 ppm) and fragmentation analysis to detect synthetic byproducts .
  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric clashes in the sulfonyl-aniline region .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR2) due to the sulfonylacetamide pharmacophore. Use ATP-binding site competition assays with recombinant enzymes .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .
  • Solubility considerations : Pre-dissolve in DMSO (≤0.1% final concentration) and validate vehicle effects using negative controls .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenylsulfonyl group influence the compound’s reactivity and target binding?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions near the sulfonyl group that may interact with kinase catalytic lysines .
  • Comparative SAR studies : Synthesize analogs with bulkier (e.g., 4-tert-butylphenyl) or electron-rich (e.g., 4-methoxyphenyl) sulfonyl groups. Assess changes in inhibitory potency via enzyme kinetics (Km/Vmax shifts) .
  • Crystallographic evidence : Resolve co-crystal structures with target proteins to visualize hydrogen bonding between the sulfonyl oxygen and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using standardized metrics (e.g., % inhibition at 10 µM vs. IC₅₀) and exclude studies with purity <95% .
  • Experimental replication : Validate conflicting results (e.g., divergent IC₅₀ values) under controlled conditions (same cell passage number, assay temperature, and readout time) .
  • Proteomic profiling : Use phospho-antibody arrays to identify off-target effects that may explain discrepancies in cellular vs. enzymatic assays .

Q. How can environmental stability and degradation pathways of this compound be evaluated?

Methodological Answer:

  • Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C for 48h; monitor degradation via UPLC-TOF-MS. The benzyloxy group is prone to acid-catalyzed cleavage, generating 2,4-dichlorophenol byproducts .
  • Photodegradation : Expose to UV-A/UV-B light (300–400 nm) in a solar simulator; identify quinone-like oxidation products using HRMS/MS .
  • Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) to assess acute effects. Correlate toxicity with logP values (predicted ~3.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.